molecular formula C18H16BrN3O3S2 B2614917 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 392303-03-6

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2614917
CAS No.: 392303-03-6
M. Wt: 466.37
InChI Key: BPCJUESXENFWLI-UHFFFAOYSA-N
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Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at position 5 and a 3,5-dimethoxybenzamide moiety at position 2.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S2/c1-24-14-7-12(8-15(9-14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-3-5-13(19)6-4-11/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCJUESXENFWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then reacted with 3,5-dimethoxybenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The 1,3,4-thiadiazole scaffold has been extensively studied for its broad range of biological activities. Research indicates that derivatives of this scaffold exhibit properties such as:

  • Antimicrobial Activity : Compounds containing the thiadiazole ring have demonstrated significant antimicrobial effects against various bacterial and fungal strains. For instance, studies have shown that certain derivatives possess potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties : Thiadiazole derivatives are also noted for their anticancer potential. Several studies report that compounds with this scaffold can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and DU-145 (prostate cancer) . The mechanisms often involve inducing apoptosis and inhibiting cell cycle progression.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiadiazole derivatives similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide:

StudyFindings
Bhattacharya et al. (2022)Reported that modifications in the thiadiazole moiety led to compounds with enhanced anticonvulsant activity alongside antimicrobial properties .
PMC Study (2019)Demonstrated promising antimicrobial activity against a range of pathogens with synthesized thiadiazole derivatives showing efficacy comparable to standard antibiotics .
PMC Review (2020)Highlighted multiple thiadiazole derivatives entering clinical trials for anticancer applications due to their ability to induce apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with variations in substituents on the thiadiazole ring and benzamide/acetamide groups. Key analogues and their properties are summarized below:

Compound Name Substituent (R1) Substituent (R2) Yield (%) Melting Point (°C) Key Activity/Notes
Target Compound 4-Bromobenzylthio 3,5-Dimethoxybenzamide - - Structural focus of this article
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide (5j) 4-Chlorobenzylthio 3,5-Dimethoxybenzamide 82 138–140 Higher yield vs. bromo analogue?
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio Phenoxyacetamide 88 133–135 Antimicrobial potential
N-(5-((3,5-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-...acetamide (15o) 3,5-Dichlorobenzylthio Quinazolinyl-thioacetamide - - IC50 = 1.96 µM (PC-3 cells)
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide Cyclohexyl 3,5-Dimethoxybenzamide - - Lower aromaticity vs. bromo

Key Observations :

  • Solubility: The 3,5-dimethoxybenzamide group likely improves aqueous solubility compared to non-polar substituents (e.g., cyclohexyl in ).
  • Thermal Stability : Melting points for chloro (138–140°C) and benzylthio (133–135°C) analogues suggest that bulkier substituents (e.g., bromo) may increase melting points due to enhanced molecular packing .
Antimicrobial Activity
  • Compounds with benzylthio (5h) or 4-chlorobenzylthio (5j) groups demonstrated moderate to high antimicrobial activity against Gram-positive bacteria, likely due to increased membrane penetration from lipophilic substituents .
  • Target Compound : While direct antimicrobial data are unavailable, the bromine atom’s electronegativity may enhance interactions with bacterial enzymes (e.g., PFOR inhibition, as seen in nitazoxanide derivatives ).
Antitumor Activity
  • The dichlorobenzylthio derivative 15o exhibited potent antitumor activity (IC50 = 1.96 µM) against prostate cancer (PC-3) cells, attributed to its dual thiadiazole and quinazoline pharmacophores .
  • Target Compound : The 3,5-dimethoxybenzamide group may mimic tyrosine kinase inhibitors, but activity depends on the balance between electron-donating (methoxy) and electron-withdrawing (bromo) groups.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H14BrN3OS2
  • Molecular Weight : 420.35 g/mol
  • CAS Number : 392302-77-1

The compound features a thiadiazole ring, a bromobenzyl group, and a dimethoxybenzamide moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.
  • Introduction of the Bromobenzyl Group : This is achieved through nucleophilic substitution where a bromobenzyl halide reacts with the thiadiazole derivative.
  • Coupling with Dimethoxybenzoyl Chloride : The final product is obtained by coupling the intermediate with 3,5-dimethoxybenzoyl chloride in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Aspergillus niger . The mechanism of action may involve interference with cellular processes in target organisms.

Anticancer Activity

The compound has also demonstrated significant cytotoxic effects against several cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values indicate moderate to high cytotoxicity.
  • HepG2 (liver cancer) : Similar trends were observed with effective inhibition of cell proliferation.

The anticancer activity is attributed to several mechanisms including inhibition of DNA synthesis and interference with key signaling pathways involved in tumorigenesis .

Case Studies

A study evaluating various thiadiazole derivatives found that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values
AntimicrobialStaphylococcus aureus, E. coli, Aspergillus nigerVaries by strain
AnticancerMCF-7 (breast cancer), HepG2 (liver cancer)Moderate to high (specific values not provided)

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